4-phenyloxane-4-carboximidamide
Description
4-Phenyloxane-4-carboximidamide is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a phenyl group and a carboximidamide functional group at the 4-position. Its dihydrochloride salt form, this compound dihydrochloride, is documented with a molecular weight of 180.14 g/mol, 95% purity, and CAS number EN300-761558 .
Properties
CAS No. |
1341796-67-5 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyloxane-4-carboximidamide typically involves the condensation of a phenyl-substituted oxane derivative with a suitable carboximidamide precursor. One common method includes the reaction of 4-phenyloxane with cyanamide under acidic conditions to yield the desired product. The reaction is usually carried out at room temperature with a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-phenyloxane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with higher oxidation states, while reduction can produce amine derivatives .
Scientific Research Applications
4-phenyloxane-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyloxane-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs of 4-phenyloxane-4-carboximidamide, highlighting differences in substituents, molecular weights, and CAS identifiers:
| Compound Name | Molecular Weight (g/mol) | Purity | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound dihydrochloride | 180.14 | 95% | EN300-761558 | Oxane ring, phenyl, carboximidamide |
| 4-((2-Fluorobenzyl)oxy)-N-hydroxybenzenecarboximidamide | - | - | - | 2-Fluorobenzyloxy, hydroxy |
| 4-(Benzyloxy)benzimidamide hydrochloride | - | - | 57928-60-6 | Benzyloxy, carboximidamide |
| 2-Azido-1-(4-tert-butylphenyl)ethan-1-ol | 237.32 / 322.84 | - | EN300-761557 | Azido, tert-butylphenyl |
Notes:
- 4-(Benzyloxy)benzimidamide hydrochloride () replaces the oxane ring with a benzyloxy substituent, altering steric and electronic profiles .
- Discrepancies in molecular weights (e.g., 180.14 g/mol for the dihydrochloride salt in ) suggest possible errors in reporting, as hydrochloride salts typically increase molecular weight by ~72.92 g/mol (for two HCl molecules) .
Functional Group and Pharmacological Implications
- Carboximidamide Group : Common to all analogs, this group enables interactions with serine proteases or nucleotide-binding domains. The dihydrochloride salt form of this compound may enhance solubility for in vitro assays .
- Fluorine Substitution : The 2-fluorobenzyloxy group in ’s compound could improve blood-brain barrier penetration, a trait absent in the phenyloxane derivative .
- Benzyloxy vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
